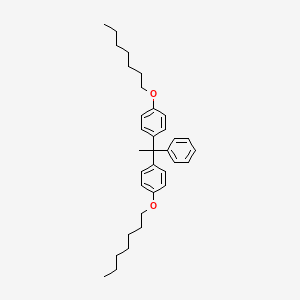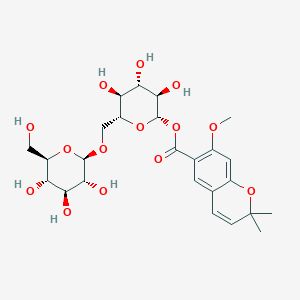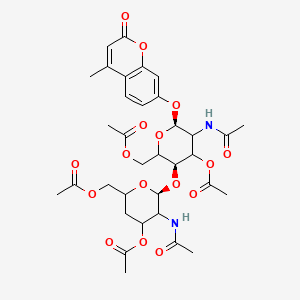
S-p-Tolylmercapturic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-p-Tolylmercapturic Acid: is a mercapturic acid derivative formed from the conjugation of toluene with glutathione. It is an important biomarker for toluene exposure, often detected in the urine of individuals exposed to this solvent. The compound is part of the detoxification pathway of aromatic hydrocarbons, which are widely used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-p-Tolylmercapturic Acid can be synthesized through the sulfa-Michael addition reaction. This involves adding thiophenols to a mixture of methyl 2-acetamidoacrylate, potassium carbonate, and a phase transfer catalyst such as Aliquat 336. The initial synthon, methyl 2-acetamidoacrylate, is isolated in a quasi-quantitative yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions: S-p-Tolylmercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the conjugation of toluene with glutathione, which involves the oxidation of toluene to form reactive intermediates that subsequently react with glutathione .
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes catalyze the oxidation of toluene, forming reactive intermediates.
Substitution: The reactive intermediates formed during oxidation react with glutathione to produce this compound.
Major Products: The major product formed from these reactions is this compound itself, which is excreted in the urine as a biomarker for toluene exposure .
Applications De Recherche Scientifique
Chemistry: S-p-Tolylmercapturic Acid is used as a biomarker to study the metabolism of toluene and other aromatic hydrocarbons. It helps in understanding the detoxification pathways and the role of glutathione in these processes .
Biology and Medicine: In biological and medical research, this compound is used to monitor exposure to toluene in occupational settings. It serves as a diagnostic tool to assess the internal exposure levels of individuals working with toluene .
Industry: In industrial applications, this compound is used to develop sensitive analytical methods for biomonitoring occupational exposure to toluene and other aromatic hydrocarbons .
Mécanisme D'action
S-p-Tolylmercapturic Acid is formed through the detoxification pathway involving glutathione. The process begins with the oxidation of toluene by cytochrome P-450 enzymes, forming reactive intermediates. These intermediates react with glutathione to produce this compound. The compound is then excreted in the urine, reflecting the internal exposure to toluene .
Comparaison Avec Des Composés Similaires
S-Benzylmercapturic Acid: Formed from the conjugation of benzyl alcohol with glutathione.
S-p-Toluylmercapturic Acid: Another isomer formed from the conjugation of toluene with glutathione.
Uniqueness: S-p-Tolylmercapturic Acid is unique due to its specific formation from the aromatic ring oxidation of toluene, whereas other similar compounds may form through side-chain oxidation or different aromatic hydrocarbons .
Propriétés
Formule moléculaire |
C12H15NO3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(4-methylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
Clé InChI |
BLXYZSPVHHRSAK-NSHDSACASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



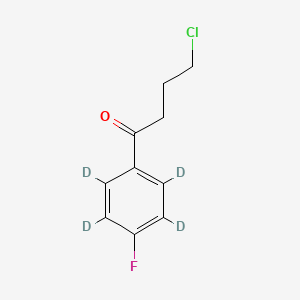
![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
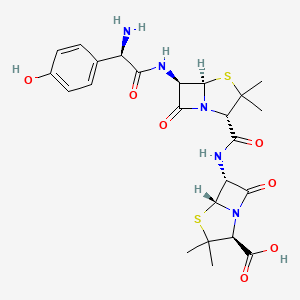
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)

